molecular formula C12H15N3O2S B2706347 N-allyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 952965-07-0

N-allyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2706347
CAS No.: 952965-07-0
M. Wt: 265.33
InChI Key: KISAOHHLWJERDD-UHFFFAOYSA-N
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Description

Thiazolo[3,2-a]pyrimidine derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .


Synthesis Analysis

Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported. Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .


Molecular Structure Analysis

5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .


Chemical Reactions Analysis

The only example of oxidative coupling of the thiazolo[3,2-a]pyrimidine framework via reaction of 5,6-disubstituted 7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-ones with Lawesson’s reagent in DMSO at room temperature was reported .

Scientific Research Applications

Synthesis and Anti-HIV Activity

N-allyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide and its derivatives have been explored for their potential anti-HIV activities. One study demonstrated the synthesis of novel 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones, revealing that some compounds showed activity against HIV-1. The process involved S-alkylation and a regioselective intramolecular cyclization reaction, showcasing the compound's role in developing potential HIV-1 inhibitors (Danel, Pedersen, & Nielsen, 1998).

Heterocyclic Compound Synthesis

Research has also focused on synthesizing new imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(6H)-one derivatives, demonstrating the versatility of this compound in forming various heterocyclic compounds. This work highlights its role in medicinal chemistry, particularly in creating compounds with potential biological activities (Bentya et al., 2011).

Antimicrobial Activity

The compound and its derivatives have been utilized in synthesizing new heterocycles, showing significant antimicrobial activity. This includes the development of compounds incorporating the antipyrine moiety, indicating its potential in designing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Synthesis of Isoxazolines and Isoxazoles

Further research includes the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This demonstrates the compound's utility in organic chemistry for constructing diverse heterocyclic systems with potential biological activity (Rahmouni et al., 2014).

Insecticidal Assessment

The compound's derivatives have also been evaluated for their insecticidal properties against Spodoptera littoralis, indicating its potential application in agricultural pest management. This showcases the compound's utility beyond medicinal chemistry, extending to agrochemical research (Fadda et al., 2017).

Mechanism of Action

While the specific mechanism of action for “N-allyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide” is not available, thiazolo[3,2-a]pyrimidine derivatives have been shown to have high antitumor, antibacterial, and anti-inflammatory activities .

Future Directions

Thiazolo[3,2-a]pyrimidine derivatives are promising scaffolds for the design of new medicines, including anticancer drugs . Their structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Properties

IUPAC Name

2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-3-4-13-10(16)6-9-7-18-12-14-8(2)5-11(17)15(9)12/h3,5,9H,1,4,6-7H2,2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISAOHHLWJERDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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